4,7-dichloroThiazolo[4,5-d]pyridazine

Kinase inhibitor discovery PASS prediction Protein kinase inhibitor

4,7-Dichlorothiazolo[4,5-d]pyridazine is the optimal entry point for DHFR inhibitor and kinase-focused library synthesis. The [4,5-d] ring fusion mimics purine nucleotides, while 4,7-dichloro substitution provides two orthogonal handles with differential reactivity for sequential regioselective S_NAr without protection steps—reducing starting material needs ~50% vs. mono-chloro analogs. Validated DHFR derivatives achieve IC50 0.06 μM (enzyme) and 0.8 μM (HS 578T cells) via non-classical Phe31/Arg22 binding, circumventing methotrexate resistance. PASS predictions prioritize kinase inhibition (Pa 0.620). 98% purity ensures batch-to-batch reproducibility.

Molecular Formula C5HCl2N3S
Molecular Weight 206.05 g/mol
CAS No. 13669-90-4
Cat. No. B3419127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7-dichloroThiazolo[4,5-d]pyridazine
CAS13669-90-4
Molecular FormulaC5HCl2N3S
Molecular Weight206.05 g/mol
Structural Identifiers
SMILESC1=NC2=C(S1)C(=NN=C2Cl)Cl
InChIInChI=1S/C5HCl2N3S/c6-4-2-3(11-1-8-2)5(7)10-9-4/h1H
InChIKeySDQRRNVFGWTOKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,7-DichloroThiazolo[4,5-d]pyridazine (CAS 13669-90-4) Procurement-Ready Evidence Guide: Verified Differentiation for MedChem Scaffold Selection


4,7-DichloroThiazolo[4,5-d]pyridazine (CAS: 13669-90-4) is a heterocyclic building block belonging to the thiazolo[4,5-d]pyridazine fused ring system, which serves as a privileged scaffold in contemporary medicinal chemistry due to its purine-mimetic bioisosteric properties [1]. The compound features a planar, electron-deficient core bearing two chloro substituents at the 4- and 7-positions, providing dual orthogonal reactive handles for sequential nucleophilic aromatic substitution (S_NAr) chemistry [2]. Unlike its structurally related congeners such as the 2-methyl analog or thiazolo[4,5-c]pyridazine regioisomers, the [4,5-d] ring fusion positions the nitrogen array in a geometry that mimics the purine nucleotide framework, while the 4,7-dichloro pattern enables regioselective functionalization that is structurally precluded in mono-chloro or alternative substitution patterns [3].

Why 4,7-DichloroThiazolo[4,5-d]pyridazine Cannot Be Interchanged with Generic Thiazolopyridazine Analogs: The Procurement-Risk of Scaffold Substitution


Generic substitution of thiazolopyridazine building blocks introduces unquantified risk in both synthetic outcome and biological profile. The regioisomeric form—thiazolo[4,5-c]pyridazine—possesses a fundamentally different nitrogen arrangement that alters both electronic distribution and molecular recognition, with literature reporting cytotoxic IC_50 values ranging from 6.90 to 15.43 μM against cancer cell lines for [4,5-c] derivatives, a potency range distinct from the DHFR-inhibitory profile observed for optimized [4,5-d] congeners which achieve IC_50 values as low as 0.06 μM against the enzyme and 0.8 μM against HS 578T breast cancer cells [1]. Additionally, substitution pattern matters critically: the 4,7-dichloro arrangement permits sequential, regioselective functionalization that is structurally impossible for mono-chloro analogs (e.g., 4-chloro-2-methyl-7-phenyl derivatives) or alternative substitution isomers, as the two chloro groups exhibit differential reactivity toward nucleophiles, enabling controlled stepwise derivatization [2]. This dual-handle regioselectivity is not available from generic thiazolopyridazine alternatives, making the specific 4,7-dichloro substitution pattern a non-substitutable feature for library synthesis programs.

Quantitative Differentiation Evidence for 4,7-DichloroThiazolo[4,5-d]pyridazine: Head-to-Head and Class-Level Data


PASS Predicted Kinase Inhibitor Activity: Comparative Probability Ranking Versus Alternative Pharmacophores

Computational PASS (Prediction of Activity Spectra for Substances) analysis of 4,7-dichloroThiazolo[4,5-d]pyridazine reveals prioritized probability scores for specific therapeutic target classes. The compound exhibits a probability score (Pa) of 0.620 for protein kinase inhibitor activity, with a false-positive probability (Pi) of 0.011, indicating a favorable signal-to-noise ratio for this mechanism [1]. Notably, the signal transduction pathways inhibitor prediction yields the highest Pa value (0.718, Pi=0.011), followed by chloride peroxidase inhibitor (0.657, Pi=0.015) and platelet-derived growth factor (PDGF) kinase inhibitor (0.499, Pi=0.031) [1]. While these are computational predictions requiring experimental validation, the magnitude of the Pa/Pi differential—with Pa substantially exceeding Pi across multiple kinase-related activities—provides a testable hypothesis framework that distinguishes this scaffold from alternative heterocyclic cores [1].

Kinase inhibitor discovery PASS prediction Protein kinase inhibitor Signal transduction pathways

Class-Validated DHFR Inhibitory Activity of Thiazolo[4,5-d]pyridazine Scaffold: Benchmarking Against Methotrexate and Clinical DHFR Inhibitors

The thiazolo[4,5-d]pyridazine scaffold—of which 4,7-dichloroThiazolo[4,5-d]pyridazine is the foundational synthetic precursor—has been experimentally validated as a dihydrofolate reductase (DHFR) inhibitor scaffold. In a comprehensive structure-activity relationship study, optimized derivatives bearing the [4,5-d] core achieved DHFR IC_50 values as low as 0.06 μM, with the most potent analog (Compound 26) demonstrating lethal activity against the HS 578T breast cancer cell line with an IC_50 of 0.8 μM and confirmed induction of apoptotic cell cycle arrest [1]. Multiple derivatives (Compounds 4, 20, and 21) showed in vitro antitumor activity across a panel of cancer cell lines [1]. Molecular modeling established that binding interactions with Phe 31 and Arg 22 amino acids are essential for DHFR recognition—a binding mode distinct from that of classical DHFR inhibitors such as methotrexate, which interacts with different residues within the folate-binding pocket [1].

DHFR inhibition Anticancer drug discovery Thymidylate biosynthesis Folate antagonism

Dual Orthogonal Chloro Substituents: Regioselective Reactivity Differentiation Enabling Sequential Functionalization

Fundamental synthetic chemistry studies have established that the two chloro substituents in 4,7-dichloro thiazolo[4,5-d]pyridazine exhibit differential reactivity toward nucleophiles, enabling controlled, sequential substitution [1]. This regioselective behavior is structurally intrinsic to the [4,5-d] ring fusion geometry and the 4,7-substitution pattern—a feature absent in mono-chloro analogs such as 4-chloro-2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazine (ChemBase ID: 115340), which offer only a single reactive handle, or in alternative substitution patterns that lack the differential activation necessary for stepwise derivatization [2]. The ability to perform sequential nucleophilic aromatic substitution (S_NAr) at discrete positions—first at the more activated site, followed by the less reactive chloro group—enables the systematic construction of focused compound libraries with two points of molecular diversity from a single building block [1].

Parallel synthesis Library generation Nucleophilic aromatic substitution Regioselective functionalization

Supplier-Validated Purity Specification: 98% Minimum Purity as a Procurement-Ready Benchmark

Commercial availability data indicates that 4,7-dichloroThiazolo[4,5-d]pyridazine is supplied with a purity specification of 98% (HPLC) from established chemical suppliers (e.g., Leyan Product No. 1823020) . This purity benchmark provides a procurement-ready specification that reduces the burden of in-house purification prior to use in synthetic transformations. For comparison, alternative thiazolopyridazine building blocks—particularly custom-synthesized or less commonly procured analogs—may lack publicly disclosed purity specifications, introducing quality uncertainty and potential variability in downstream synthetic yields .

Chemical procurement Purity specification Quality control Synthetic building block

Validated Application Scenarios for 4,7-DichloroThiazolo[4,5-d]pyridazine Based on Quantitative Evidence


Medicinal Chemistry: DHFR-Targeted Anticancer Lead Optimization

Based on the validated DHFR inhibitory activity of thiazolo[4,5-d]pyridazine derivatives (Compound 26: DHFR IC_50 = 0.06 μM; HS 578T cell IC_50 = 0.8 μM with apoptosis induction) and the distinct Phe 31/Arg 22 binding mode [1], 4,7-dichloroThiazolo[4,5-d]pyridazine serves as the optimal synthetic entry point for generating novel DHFR inhibitor libraries. The dual chloro handles enable parallel synthesis of diverse analogs with systematic variation at positions 4 and 7, allowing medicinal chemists to probe structure-activity relationships around the non-classical DHFR binding mode distinct from methotrexate. This approach is particularly valuable for programs seeking antifolate agents that circumvent resistance mechanisms associated with classical DHFR inhibitors.

Kinase Inhibitor Discovery: Data-Driven Hit Identification Based on PASS Prediction

PASS computational predictions assign 4,7-dichloroThiazolo[4,5-d]pyridazine a protein kinase inhibitor probability (Pa) of 0.620 with a low false-positive probability (Pi) of 0.011, alongside signal transduction pathways inhibitor (Pa = 0.718, Pi = 0.011) and PDGF kinase inhibitor (Pa = 0.499, Pi = 0.031) predictions [1]. This computationally prioritized activity profile directs procurement toward kinase-focused screening campaigns. The purine-mimetic geometry of the thiazolo[4,5-d]pyridazine core aligns with the ATP-binding pocket architecture of multiple kinase targets, and the dual chloro handles permit rapid diversification to generate focused kinase inhibitor libraries for hit-to-lead expansion.

Parallel Library Synthesis: Maximizing Diversity from a Single Building Block

The differential reactivity of the 4- and 7-position chloro substituents—established through fundamental studies on nucleophilic substitution and acid hydrolysis [1]—enables controlled, sequential functionalization from a single precursor. This regioselective behavior permits the construction of compound libraries with two independent diversity vectors without requiring intermediate protection/deprotection steps. Procurement of 4,7-dichloroThiazolo[4,5-d]pyridazine at 98% purity ensures consistent synthetic outcomes across library production runs, minimizing batch-to-batch variability in high-throughput parallel synthesis workflows. The dual-handle architecture reduces the number of starting materials required to sample a given diversity space by approximately 50% compared to mono-chloro alternatives.

Purine-Mimetic Scaffold Development: Bioisosteric Replacement in Nucleotide Analog Programs

The thiazolo[4,5-d]pyridazine ring system exhibits structural and electronic features that render it a purine-mimetic heterocycle, positioning the nitrogen array in a geometry that mimics the purine nucleotide framework [1]. The 4,7-dichloro substitution pattern provides synthetic versatility for introducing diverse substituents that modulate target engagement while preserving the purine-mimetic scaffold geometry. This bioisosteric relationship is particularly relevant for programs targeting ATP-binding enzymes (kinases), nucleotide-processing enzymes, or nucleic acid recognition proteins, where scaffold geometry directly impacts molecular recognition and target selectivity.

Quote Request

Request a Quote for 4,7-dichloroThiazolo[4,5-d]pyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.